1-(4-methylbenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide

Antimicrobial resistance Dihydropyridine SAR Positional isomer pharmacology

1-(4-Methylbenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide (CAS 899991-51-6, molecular formula C21H20N2O2, molecular weight 332.4 g/mol) is a synthetic small molecule belonging to the 2-oxo-1,2-dihydropyridine-3-carboxamide class. This scaffold has been explored in patent literature as a core template for kinase inhibitors, notably PDK1 and Aurora A dual inhibitors, as well as BET bromodomain ligands.

Molecular Formula C21H20N2O2
Molecular Weight 332.403
CAS No. 899991-51-6
Cat. No. B2916113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-methylbenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide
CAS899991-51-6
Molecular FormulaC21H20N2O2
Molecular Weight332.403
Structural Identifiers
SMILESCC1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)C
InChIInChI=1S/C21H20N2O2/c1-15-5-9-17(10-6-15)14-23-13-3-4-19(21(23)25)20(24)22-18-11-7-16(2)8-12-18/h3-13H,14H2,1-2H3,(H,22,24)
InChIKeyRNIYERRAOVNFBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Methylbenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide (CAS 899991-51-6): Baseline Identity and Procurement Context


1-(4-Methylbenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide (CAS 899991-51-6, molecular formula C21H20N2O2, molecular weight 332.4 g/mol) is a synthetic small molecule belonging to the 2-oxo-1,2-dihydropyridine-3-carboxamide class . This scaffold has been explored in patent literature as a core template for kinase inhibitors, notably PDK1 and Aurora A dual inhibitors, as well as BET bromodomain ligands [1][2]. At the time of analysis, no peer-reviewed primary research articles, patents, or authoritative database entries containing quantitative biological activity data were retrievable for this specific CAS number. Consequently, a comprehensive, comparator-based differentiation grounded in direct experimental evidence cannot be constructed. The compound is commercially available exclusively through specialty chemical suppliers, where it is listed as a research-grade intermediate without disclosed biological characterization .

Why Substitution of 1-(4-Methylbenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide by Close Structural Analogs Carries Unquantified Risk


The 2-oxo-1,2-dihydropyridine-3-carboxamide scaffold contains three modular substitution sites—the N1-benzyl group, the C3-carboxamide N-aryl moiety, and the pyridone ring positions—each capable of profoundly altering target binding, selectivity, and physicochemical properties . Even positional isomers within the N1-benzyl group can yield divergent biological profiles: the 2-methylbenzyl isomer (CAS 1005300-42-4) has published antimicrobial MIC data against Klebsiella pneumoniae (18 μg/mL) and cytotoxicity IC50 values in MCF-7 (5.0 μM) and A549 (7.5 μM) cell lines , yet no comparable dataset exists for the 4-methylbenzyl isomer (CAS 899991-51-6). Furthermore, the 3-trifluoromethylbenzyl analog (CAS 339027-76-8) is commercially listed with molecular descriptors (MW 386.37) distinct from the target compound, highlighting how substituent electronic effects alter molecular properties . BET bromodomain fragment screening has demonstrated that minor N1-benzyl modifications can shift Kd values by orders of magnitude [1]. Without paired comparative data, assuming functional equivalence between the 4-methylbenzyl and 2-methylbenzyl positional isomers is scientifically unjustified and may lead to confounding experimental outcomes.

Quantitative Differentiation Evidence for 1-(4-Methylbenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide (CAS 899991-51-6)


Positional Isomerism Divergence: Inferring Differential Antimicrobial Activity of 4-Methylbenzyl vs. 2-Methylbenzyl Analogs

The 2-methyl positional isomer of the N1-benzyl group (CAS 1005300-42-4) has a reported MIC of 18 μg/mL against K. pneumoniae . The 4-methylbenzyl compound (CAS 899991-51-6) lacks any published MIC data across all microbial strains. Positional isomerism of the methyl substituent on the benzyl ring is known to alter molecular shape, electron density distribution, and target binding pocket complementarity in dihydropyridine-based antibacterial agents [1]. This evidence gap means any assumption of equivalent or superior antimicrobial potency relative to the 2-methyl isomer is unsupported. Procurement for antimicrobial screening programs must account for the absence of baseline activity data and the likelihood that the 4-methyl substitution pattern yields a distinct activity profile.

Antimicrobial resistance Dihydropyridine SAR Positional isomer pharmacology Klebsiella pneumoniae

Kinase Inhibition Potential: Evidence Gap for PDK1/AurA Activity Relative to Scaffold-Matched Patent Compounds

Patent WO2016198369 discloses multiple 2-oxo-1,2-dihydropyridine-3-carboxamide derivatives as dual PDK1/Aurora A inhibitors with defined IC50 values in the sub-micromolar to low-micromolar range [1]. The target compound CAS 899991-51-6 bears the same core scaffold and carboxamide linkage but features a 4-methylbenzyl N1-substituent and a p-tolyl carboxamide moiety not explicitly exemplified in the patent's biological tables. No PDK1 or Aurora A inhibition data are available for this specific substitution pattern. Given that the patent demonstrates structure-activity relationship (SAR) sensitivity to N1-benzyl modifications—where potency can vary by more than 10-fold between closely related analogs—the kinase inhibition profile of CAS 899991-51-6 remains entirely uncharacterized [1]. Procurement for kinase inhibitor discovery without in-house enzymatic profiling capabilities introduces substantial risk of selecting an inactive or suboptimal analog.

PDK1 inhibitor Aurora kinase A Cancer therapeutics 2-Oxo-1,2-dihydropyridine-3-carboxamide

Physicochemical Differentiation: Solubility, logP, and Molecular Descriptors as Procurement Decision Drivers

Solubility data for CAS 899991-51-6 are listed as 'not available' by commercial suppliers . By contrast, the 3-trifluoromethylbenzyl congener (CAS 339027-76-8, MW 386.37) has a higher molecular weight and increased lipophilicity due to the electron-withdrawing CF3 group, while the 2-methylbenzyl isomer (CAS 1005300-42-4) shares an identical molecular formula (C21H20N2O2, MW 332.4) but differs in the methyl group position on the benzyl ring . The 4-methyl substitution pattern (para) is expected to confer a more linear molecular geometry with a larger planar surface area compared to the 2-methyl (ortho) isomer, potentially affecting crystal packing, melting point, and aqueous solubility. Without experimentally determined logP, solubility, or thermodynamic solubility measurements for the target compound, formulation development and assay buffer compatibility must be empirically determined de novo, adding time and cost to any experimental workflow.

Solubility profiling Lipophilicity Drug-likeness Physicochemical properties

Evidence-Backed Application Scenarios for 1-(4-Methylbenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide (CAS 899991-51-6)


Medicinal Chemistry Scaffold Hopping and SAR Exploration of the N1-Benzyl Position

Given that the 2-methylbenzyl positional isomer has demonstrable antimicrobial (MIC 18 μg/mL vs. K. pneumoniae) and cytotoxic activity (MCF-7 IC50 5.0 μM; A549 IC50 7.5 μM) , CAS 899991-51-6 serves as a matched molecular pair for probing the positional effects of the methyl group on the benzyl ring. This 'ortho vs. para' comparison allows medicinal chemists to systematically map how methyl group topology influences target engagement across the dihydropyridine pharmacophore. The compound is best deployed in parallel with its 2-methyl and 3-methyl isomers to construct a complete positional scan dataset.

PDK1/Aurora A Dual Inhibitor Lead Optimization Starting Point

The 2-oxo-1,2-dihydropyridine-3-carboxamide scaffold is validated in patent literature as a dual PDK1/Aurora A inhibitor template [1]. CAS 899991-51-6 represents a specific, commercially available substitution pattern (4-methylbenzyl at N1, p-tolyl at C3-carboxamide) that is not explicitly profiled in existing patent biological data. For kinase drug discovery groups with internal enzymatic assay capacity, this compound provides a defined structural entry point for evaluating whether para-substituted benzyl groups confer any selectivity advantage or potency enhancement relative to previously disclosed analogs.

BET Bromodomain Fragment-Based Drug Discovery

Structural biology evidence confirms that 1-benzyl-2-oxo-1,2-dihydropyridine-3-carboxamide fragments bind the acetyl-lysine recognition pocket of BRD2 with defined crystallographic poses (RCSB PDB 6ZB0, resolution 1.61 Å) [2]. CAS 899991-51-6, bearing a 4-methyl substituent on the benzyl ring and a p-tolyl group on the carboxamide, extends this fragment into a more elaborated ligand. It is suitable for structure-guided optimization programs where the 4-methyl group may probe an adjacent hydrophobic sub-pocket inaccessible to the unsubstituted benzyl fragment, potentially enhancing binding enthalpy or residence time.

Physicochemical Property Baseline for Analog Series Development

The complete absence of experimental solubility, logP, and stability data for CAS 899991-51-6 positions this compound as a blank-slate starting point for systematic physicochemical profiling. For formulation scientists and pre-clinical development teams, characterizing this compound alongside its ortho-methyl and meta-CF3 congeners—which differ in molecular geometry and electronic profile—generates a foundational dataset correlating benzyl substitution pattern with aqueous solubility, permeability, and metabolic stability within a single scaffold series.

Quote Request

Request a Quote for 1-(4-methylbenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.